Diphosphoric acid, triethyl ester
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Overview
Description
Diphosphoric acid, triethyl ester, also known as triethyl diphosphate, is an organophosphorus compound with the chemical formula (C2H5O)3P2O5. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of phosphate esters, which are widely utilized in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid, triethyl ester can be synthesized through the esterification of phosphoric acid with ethanol. One common method involves the reaction of phosphorus oxychloride (POCl3) with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_3\text{P} + 3 \text{HCl} ]
Another method involves the use of triphenylphosphine oxide and oxalyl chloride as coupling reagents for the esterification of alcohols with carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, triethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and ethanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases, leading to the formation of phosphoric acid and ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups.
Major Products
Hydrolysis: Phosphoric acid and ethanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diphosphoric acid, triethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: Utilized in the study of enzyme mechanisms and as a model compound for biological phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Employed in the manufacture of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diphosphoric acid, triethyl ester involves its ability to act as a phosphorylating agent. It can transfer its phosphate groups to other molecules, a process that is crucial in many biochemical pathways. The molecular targets and pathways involved include:
Enzymatic Reactions: Acts as a substrate or inhibitor in various enzymatic reactions.
Signal Transduction: Participates in phosphorylation events that are key to cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, trimethyl ester: Similar in structure but with methyl groups instead of ethyl groups.
Phosphoric acid, triethyl ester: Another phosphate ester with similar properties.
Triphosphoric acid esters: Compounds with three phosphate groups, used in similar applications.
Uniqueness
Diphosphoric acid, triethyl ester is unique due to its specific ester groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications, distinguishing it from other phosphate esters .
Properties
CAS No. |
20680-55-1 |
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Molecular Formula |
C6H16O7P2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
[ethoxy(hydroxy)phosphoryl] diethyl phosphate |
InChI |
InChI=1S/C6H16O7P2/c1-4-10-14(7,8)13-15(9,11-5-2)12-6-3/h4-6H2,1-3H3,(H,7,8) |
InChI Key |
NDLNATOTGAPSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OP(=O)(OCC)OCC |
Origin of Product |
United States |
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